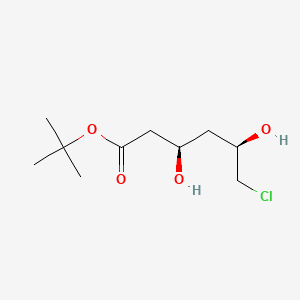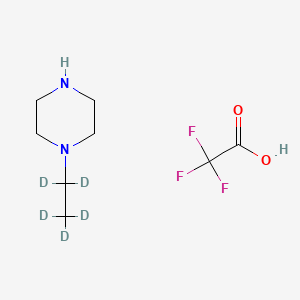
1-(1,1,2,2,2-Pentadeuterioethyl)piperazine;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1,2,2,2-Pentadeuterioethyl)piperazine;2,2,2-trifluoroacetic acid is a compound that combines a deuterated ethyl group with a piperazine ring and trifluoroacetic acid Deuterium, a stable isotope of hydrogen, is used to replace hydrogen atoms, resulting in a compound with unique properties
Vorbereitungsmethoden
The synthesis of 1-(1,1,2,2,2-Pentadeuterioethyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting protected piperazines can then be deprotected and further reacted to obtain the desired compound .
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product.
Analyse Chemischer Reaktionen
1-(1,1,2,2,2-Pentadeuterioethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring .
Wissenschaftliche Forschungsanwendungen
1-(1,1,2,2,2-Pentadeuterioethyl)piperazine;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s deuterium content makes it useful in studies involving isotope effects and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1-(1,1,2,2,2-Pentadeuterioethyl)piperazine involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes due to the isotope effect. This can result in altered binding affinities and reaction kinetics, making the compound valuable in studies of enzyme mechanisms and drug interactions .
Vergleich Mit ähnlichen Verbindungen
1-(1,1,2,2,2-Pentadeuterioethyl)piperazine can be compared with other similar compounds, such as:
Piperazine: A simple cyclic compound with two nitrogen atoms, commonly used in pharmaceuticals and as an anthelmintic.
Deuterated Compounds: Other deuterated compounds, such as deuterated benzene or deuterated ethanol, which are used in various scientific studies for their unique properties.
Trifluoroacetic Acid Derivatives: Compounds containing trifluoroacetic acid, which are used in organic synthesis and as solvents.
The uniqueness of 1-(1,1,2,2,2-Pentadeuterioethyl)piperazine lies in its combination of deuterium, piperazine, and trifluoroacetic acid, providing a distinct set of properties and applications.
Eigenschaften
Molekularformel |
C8H15F3N2O2 |
|---|---|
Molekulargewicht |
233.24 g/mol |
IUPAC-Name |
1-(1,1,2,2,2-pentadeuterioethyl)piperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2.C2HF3O2/c1-2-8-5-3-7-4-6-8;3-2(4,5)1(6)7/h7H,2-6H2,1H3;(H,6,7)/i1D3,2D2; |
InChI-Schlüssel |
SURKFIJOFRVZJT-LUIAAVAXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCNCC1.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCN1CCNCC1.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



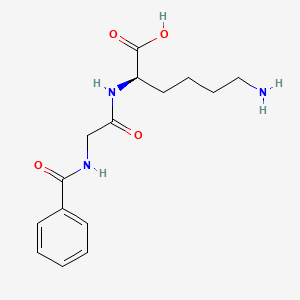
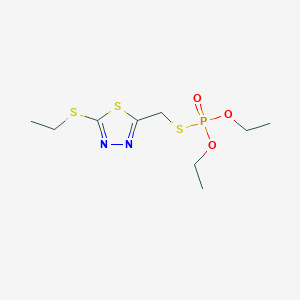
![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)

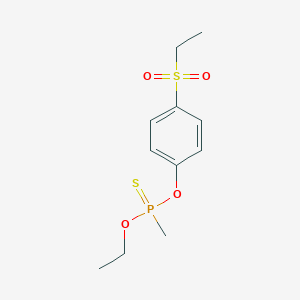

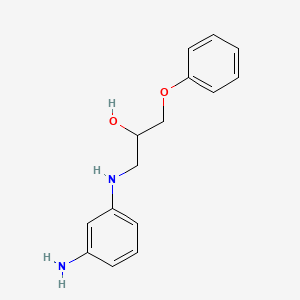
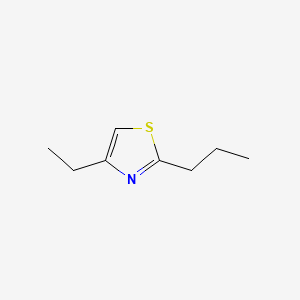
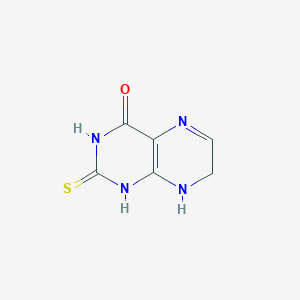
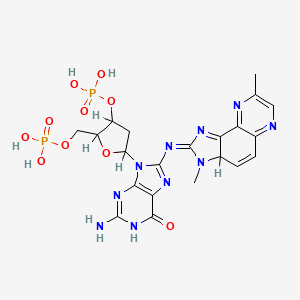
![Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13827843.png)
![(6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13827845.png)
